6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate
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Overview
Description
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound that belongs to the class of benzo[c]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves a multi-step process. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then subjected to further reactions, including cyclization and sulfonation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound can interfere with cellular processes such as enzyme activity, signal transduction, and gene expression. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL ((6-OXO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE
- 6-OXO-6H-BENZO©CHROMEN-3-YL 2,3,3-TRIPHENYLPROPANOATE
- N-(6-OXO-6H-BENZO©CHROMEN-2-YL)METHANESULFONAMIDE
Uniqueness
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its sulfonamido and phenylacetate moieties contribute to its potential therapeutic applications and make it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21NO6S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C28H21NO6S/c1-18-11-14-21(15-12-18)36(32,33)29-26(19-7-3-2-4-8-19)28(31)34-20-13-16-23-22-9-5-6-10-24(22)27(30)35-25(23)17-20/h2-17,26,29H,1H3/t26-/m0/s1 |
InChI Key |
URCOFOLSAFPXDT-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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